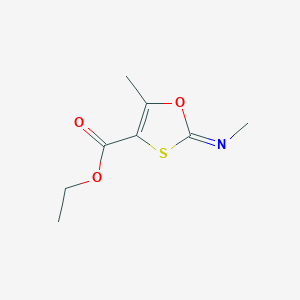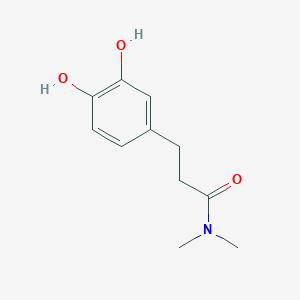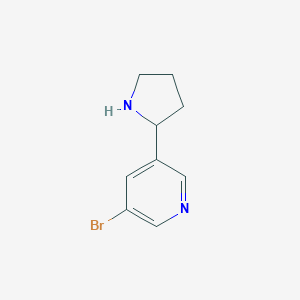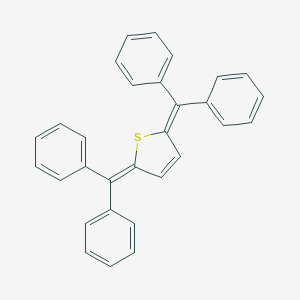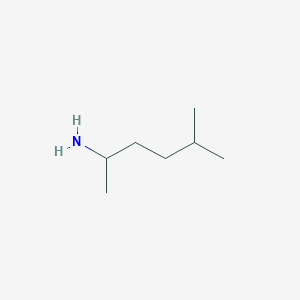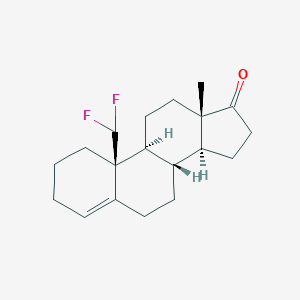
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
説明
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is an alkaloid isolated from Isatis indigotica . It is a chemical compound belonging to the class of heterocyclic compounds.
Synthesis Analysis
The synthesis of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile involves several steps. One transformation involves an initial aldol condensation followed by a Michael-type conjugated addition of cyanide anion to the intermediate chalcone, which triggers an unusual cyclization mechanistically related to the Baeyer–Drewson reaction .Molecular Structure Analysis
The molecule contains a total of 23 bonds. There are 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .Chemical Reactions Analysis
The chemical reactions of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile are complex and involve several steps. For instance, one transformation involves an initial aldol condensation followed by a Michael-type conjugated addition of cyanide anion to the intermediate chalcone .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is 188.18 g/mol . It has a topological polar surface area of 73.1 Ų . The molecule contains 1 rotatable bond .科学的研究の応用
Privileged Scaffold in Medicinal Chemistry
The concept of “privileged scaffolds” refers to molecular frameworks that serve as ligands for multiple targets or occur frequently in biologically active molecules. ISACN contains a dimedone moiety, which acts as a primary pharmacophore. Dimedone and its derivatives have demonstrated antibacterial, antifungal, and antioxidant properties . Researchers often explore modifications to these privileged structures to propose new potent agonists or antagonists for receptors.
Ion Pairing Enhancer for Topical Drugs
Ion pairing is a strategy used to enhance the permeation of ionized topical drugs. ISACN can form an ammonium salt, making it suitable for enhancing drug delivery through ion pairing. Its synthesis involves an aldol reaction and the use of triethylamine as both a reactant and a catalyst .
Biological Activity: Morita-Baylis-Hillman Adduct
ISACN has been investigated as a Morita-Baylis-Hillman adduct. In studies, it demonstrated non-toxic effects on macrophage viability and modulated the production of inflammatory cytokines (IL-1β, IL-6, and TNF-α) .
Anti-HIV Potential
Indole derivatives, including ISACN, have attracted attention due to their anti-HIV properties. For instance, (E)-4-(1-(Substitutedbenzyl)-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives (similar to ISACN) were reported as new HIV inhibitors. These compounds were studied using induced-fit docking (IFD) and showed promise as integrase strand-transfer inhibitors .
将来の方向性
作用機序
Target of Action
The primary target of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 .
Mode of Action
The compound interacts with its target, procaspase-3, to induce apoptosis, a form of programmed cell death . This interaction leads to notable cytotoxicity towards human cancer cell lines .
Biochemical Pathways
The compound affects the apoptotic pathways in cells . These pathways involve a variety of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The compound’s interaction with procaspase-3 can lead to the activation of these pathways, resulting in programmed cell death .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and can potentially slow the progression of the disease . In particular, the compound has shown notable cytotoxicity towards colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 cell lines .
特性
IUPAC Name |
2-(4-hydroxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-4-6-9-7(12-10(6)14)2-1-3-8(9)13/h1-3,6,13H,4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLUDHCNWCIINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)CC#N)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine](/img/structure/B140898.png)
